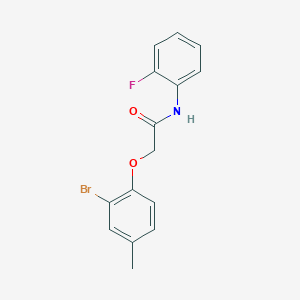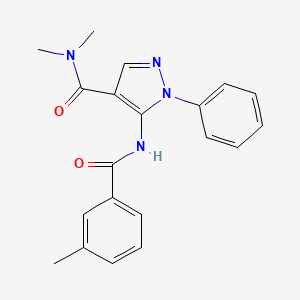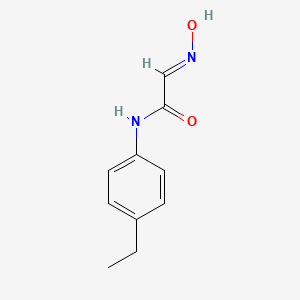
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a fluorophenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenoxy and acetamide moieties can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance the binding affinity to certain proteins or enzymes, leading to modulation of their activity. The acetamide moiety can also participate in hydrogen bonding interactions, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chloro-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to enhanced selectivity and potency in its interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-6-7-14(11(16)8-10)20-9-15(19)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRXTWADGXJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5582337.png)
![METHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5582358.png)


![4-{[(4-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5582386.png)
![(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5582393.png)
![(3R*,4R*)-4-amino-1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-3-ol](/img/structure/B5582403.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5582405.png)

![N-(2-fluoroethyl)-2-{5-[4-morpholinyl(phenyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5582419.png)
![2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
![({5-[1-(2,6-difluoro-4-methoxybenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5582436.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5582438.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
